![molecular formula C15H19ClN2O3 B2680562 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 899962-92-6](/img/structure/B2680562.png)

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

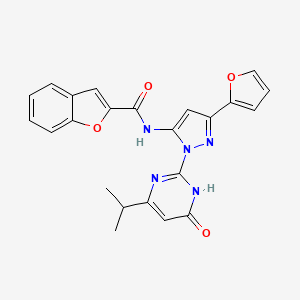

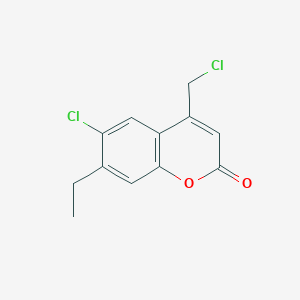

The compound contains a 1,4-dioxaspiro[4.4]nonane group, which is a type of spirocyclic compound where two oxygen atoms are incorporated into the ring system . This group is attached to a urea functionality, which consists of a carbonyl group (C=O) and two amine groups (-NH2). The urea group is further substituted with a 4-chlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonane ring, the urea group, and the 4-chlorophenyl group. The presence of these groups would influence the compound’s physical and chemical properties .科学的研究の応用

Environmental Degradation Studies

- Electro-Fenton Degradation : Research has demonstrated the effectiveness of electro-Fenton systems in degrading antimicrobials like triclosan and triclocarban, which share structural similarities with the compound . These systems utilize hydroxyl radicals produced on anode surfaces and in the medium through Fenton's reaction for degradation processes, revealing the potential for environmental cleanup applications (Sirés et al., 2007).

Insecticide Action Mechanism

- Cuticle Deposition Interference : Studies on derivatives similar to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea have shown that certain urea-based compounds can disrupt the process of cuticle deposition in insects, leading to their death. This provides insights into developing new classes of insecticides that are safe for mammals but effective in controlling pest populations (Mulder & Gijswijt, 1973).

Anticancer Agents Development

- Antiproliferative Activity : Diaryl ureas, including those structurally related to the specified compound, have been investigated for their antiproliferative effects against various cancer cell lines. This research has led to the identification of compounds with significant inhibitory activity, highlighting the potential for developing new anticancer agents (Jian Feng et al., 2020).

Photocatalytic Degradation and Hydrogen Production

- Organic Pollutant Degradation : Research on titania photocatalysts modified with dual surface components has shown capability in degrading organic pollutants (like 4-chlorophenol and urea derivatives) while simultaneously producing hydrogen. This dual-functionality approach presents a promising avenue for both environmental remediation and renewable energy production (Jungwon Kim et al., 2012).

Photodegradation Studies

- Toxicity of Photodegradation Products : The photodegradation of urea derivatives similar to the specified compound has been analyzed in various media, determining the rate constants, half-lives, and the toxicity of reaction products. This research is vital for understanding the environmental impact and safety of such compounds when exposed to light (L. Guoguang et al., 2001).

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-11-3-5-12(6-4-11)18-14(19)17-9-13-10-20-15(21-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGMAOQFSFHHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2680481.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)

![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2680490.png)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B2680491.png)